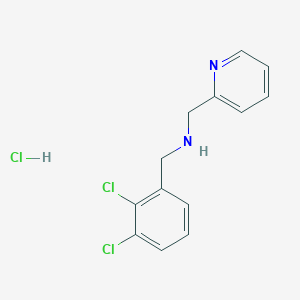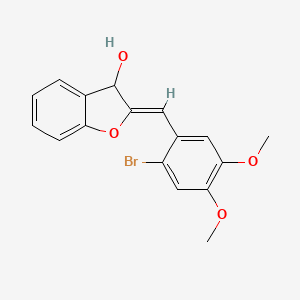![molecular formula C22H27N5 B5500673 1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)
1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to our compound of interest, particularly focusing on 1,4-diazepane derivatives, has been reported using l-phenylalanine triflate as an organocatalyst to promote intermolecular annulation. This method facilitates the creation of biologically significant classes of derivatives from readily available aromatic aldehydes, ketones, and ethane-1,2-diamine with excellent yields, showcasing the versatility and effectiveness of organocatalysts in synthesizing complex nitrogen-containing heterocycles (Jiang et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds, such as 1,4-diazepines, has been conducted through various spectroscopic techniques and X-ray crystallography. These analyses reveal detailed insights into the molecular conformation, bond lengths, and angles, providing a foundational understanding of the structural attributes that may influence the chemical reactivity and physical properties of such compounds (Núñez Alonso et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of diazepine derivatives encompasses a wide range of reactions, including cycloadditions and substitutions, indicative of their versatile chemical nature. These reactions enable the synthesis of various heterocyclic compounds, demonstrating the potential for creating a myriad of derivatives with potential biological activities (Cruz Cruz et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a crucial role in determining the applicability of chemical compounds. For instance, the supramolecular hydrogen-bonded hexamers observed in similar diazepine derivatives highlight the importance of intermolecular interactions in defining the solid-state structure and potentially influencing solubility and bioavailability (Low et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are pivotal for understanding the behavior of complex molecules under various conditions. Studies on the N-heterocyclic carbene catalyzed reactions of enals with azoalkenes yielding 1,2-diazepines and pyrazoles elucidate the impact of catalysts on the selectivity and outcome of chemical transformations, shedding light on the intricate dynamics of chemical properties (Guo et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound 1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane and related derivatives have been the focus of various synthetic and characterization studies. Research has explored their synthesis, reactions, and potential antiviral activities. For instance, Attaby et al. (2006) synthesized a series of heterocyclic compounds, including pyrazolo and triazine derivatives, evaluating their cytotoxicity and antiviral activities against HSV1 and HAV-MBB. This study showcases the compound's relevance in developing new antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006). Additionally, Reisinger and Wentrup (1996) investigated the photolysis of azido- or tetrazolo-pyridines to obtain stable 1H- and 5H-1,3-diazepines, indicating a method for producing various diazepine derivatives under specific conditions (Reisinger & Wentrup, 1996).
Structural Studies
In structural studies, Núñez Alonso et al. (2020) conducted regiospecific synthesis and structural analyses of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, comparing them with 1,3-dihydro-2H-benzo[b][1,4]diazepin-2-ones. Their research provided insights into the chemical shifts and structural effects of these compounds, contributing to the field of medicinal chemistry and drug design (Núñez Alonso et al., 2020).
Antiviral Activities
Further studies by Attaby et al. (2007) extended the synthesis and characterization of pyrazolo and triazine derivatives, evaluating their cytotoxicity and antiviral activities. This research underscores the compound's potential in developing new therapeutic agents against viral infections (Attaby, Elghandour, Ali, & Ibrahem, 2007).
Catalytic and Synthetic Applications
Sankaralingam et al. (2017) explored novel nickel(II) complexes of sterically modified linear N4 ligands, including 1,4-diazepane derivatives. Their work focused on the effect of ligand stereoelectronic factors and solvent coordination on nickel(II) spin-state and catalytic activity, particularly in alkane hydroxylation, indicating the compound's significance in catalysis and synthetic chemistry (Sankaralingam, Vadivelu, & Palaniandavar, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-4-(2-methylpyridin-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-18-15-21(9-10-23-18)27-12-6-11-26(13-14-27)17-20-16-25(2)24-22(20)19-7-4-3-5-8-19/h3-5,7-10,15-16H,6,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUUXSORWVZXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCN(CC2)CC3=CN(N=C3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)
![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)
![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)
![4-amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5500637.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)


![(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5500671.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)